![molecular formula C22H14Cl4N2O3S B2629083 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-72-4](/img/structure/B2629083.png)
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a complex chemical with significant potential in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Benzylation Reaction:
Phenylation: : Attachment of a phenyl group to the intermediate product using a cross-coupling reaction.
Sulfonylation: : Sulfonyl chloride is introduced to attach the sulfonyl group to the phenyl moiety.
Cyclization: : Finally, the formation of the pyrazole ring through a cyclization reaction with hydrazine.
Industrial Production Methods
Industrial production follows the same steps as the laboratory synthesis but on a larger scale. Adjustments are made to optimize yield and purity, including the use of high-efficiency solvents, catalysts, and specialized equipment to manage reaction conditions like temperature, pressure, and time.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Oxidative conditions can modify the functional groups attached to the aromatic rings, such as the chlorides or sulfonyl group.
Reduction: : This compound can undergo reductive reactions, which might affect the dichlorobenzyl or pyrazole moieties.
Substitution: : Electrophilic aromatic substitution is a common reaction for this compound, allowing further functionalization on the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂
Reduction Reagents: : NaBH₄, LiAlH₄
Substitution Reagents: : Halides, nitrating agents
Major Products Formed
Major products include variously substituted pyrazole derivatives and chlorinated aromatic compounds, depending on the specific reactions undertaken.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel heterocycles: : Used as a starting material or intermediate in the synthesis of complex heterocyclic compounds.
Catalysis: : Potential use in catalytic processes due to its complex structure and functional groups.
Biology and Medicine
Pharmaceuticals: : Studied for its potential use in developing drugs, particularly those targeting inflammatory pathways or cancer.
Biological Markers: : Used in bioassays to study its interaction with various biological pathways.
Industry
Material Science: : Applications in developing advanced materials due to its unique chemical properties.
Agriculture: : Potential use as a pesticide or herbicide.
Wirkmechanismus
Mechanism
The mechanism by which 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole exerts its effects is primarily through interactions with cellular proteins and enzymes, altering their function.
Molecular Targets and Pathways
Enzymes: : Inhibits or modulates enzymes involved in inflammation or cell growth.
Pathways: : Affects signaling pathways like NF-κB or MAPK.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{3-[(2,4-difluorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
3-{3-[(2,4-dichlorobenzyl)thio]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole
Highlighting Uniqueness
The unique combination of dichlorobenzyl and sulfonyl groups in 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole gives it distinct chemical properties, making it particularly effective in applications where strong electron-withdrawing groups are beneficial.
Hope this deep dive into this compound proves enlightening! How do you plan to use this compound?
Eigenschaften
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O3S/c23-16-5-4-15(20(26)11-16)13-31-18-3-1-2-14(10-18)21-8-9-28(27-21)32(29,30)22-12-17(24)6-7-19(22)25/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMDBHZWLXHBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629000.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2629002.png)
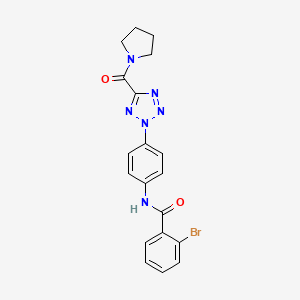
![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629006.png)
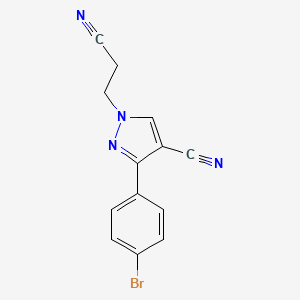
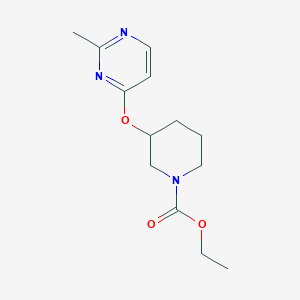
![N'-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2629011.png)

![2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2629013.png)
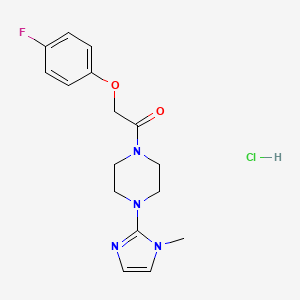
![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)
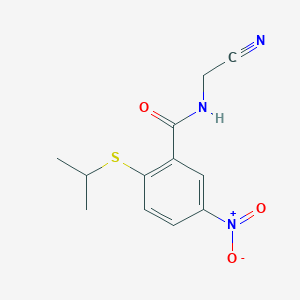
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide](/img/structure/B2629021.png)
